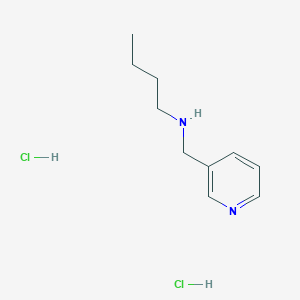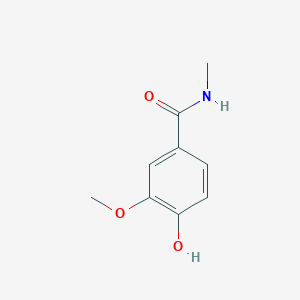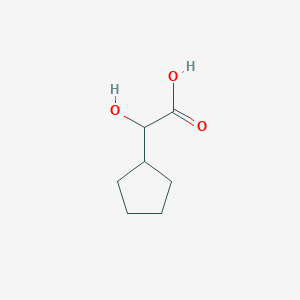
2-Cyclopentyl-2-hydroxyacetic acid
Descripción general
Descripción
“2-Cyclopentyl-2-hydroxyacetic acid” is a chemical compound with the molecular formula C7H12O3 . It has a molecular weight of 144.17 g/mol . The IUPAC name for this compound is cyclopentyl (hydroxy)acetic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H12O3/c8-6(7(9)10)5-3-1-2-4-5/h5-6,8H,1-4H2,(H,9,10) . The Canonical SMILES structure is C1CCC(C1)C(C(=O)O)O .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 144.17 g/mol . It has a XLogP3-AA value of 1 , indicating its lipophilicity. The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 144.078644241 g/mol . The topological polar surface area is 57.5 Ų . The compound has a complexity of 127 .Aplicaciones Científicas De Investigación
Degradation Studies
2-Cyclopentyl-2-hydroxyacetic acid, a derivative of cyclopentolate hydrochloride, undergoes degradation to form α-(1-hydroxycyclopentyl)-benzeneacetic acid and phenylacetic acid through parallel mechanisms. The degradation, influenced by factors like pH, buffers, and temperature, follows (pseudo) first-order kinetics. This degradation process provides insights into the stability and chemical properties of the compound under different conditions (Roy, 1995).
Synthesis and Applications
Hydroxyacetic acid, a closely related compound, is an important bulk fine chemical intermediate. It finds extensive use in industries such as adhesives, metal cleaning, biodegradable materials, dyeing, and textiles. It also plays a crucial role in the formulation of personal care products. Various synthetic routes of hydroxyacetic acid and its applications in different sectors demonstrate the versatility and economic importance of this class of compounds (Qia, 2014).
Interaction with Cyclodextrins
The interaction of cyclopentolate with cyclodextrins results in the formation of a stoichiometric complex, influencing the hydrolysis of cyclopentolate hydrochloride to α-(1-hydroxycyclopentyl)-benzeneacetic acid. This interaction, studied through methods like NMR and molecular modeling, has implications for the drug's stability and degradation pathways. The complexation with cyclodextrins offers a potential method for controlling the stability and release of drugs related to this compound (Roy, 1996).
Biosynthesis Advantages
α-Hydroxyacetic acid, similar in structure to this compound, demonstrates the advantages of biosynthesis over traditional chemical conversion. These advantages include a wide range of reaction conditions, high conversion ratios, and environmentally friendly processes. The paper discusses technical developments in the identification, quantification, and separation of α-hydroxyacetic acid, providing insights into green chemistry approaches relevant to compounds like this compound (Jigeng, 2007).
Safety and Hazards
The compound has been classified as harmful, with hazard statements H302, H312, H332 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362, P403+P233, P501 .
Relevant Papers I found some references to “2-Cyclopentyl-2-hydroxyacetic acid” in the literature , but I couldn’t retrieve the full text of these papers to analyze them in detail.
Propiedades
IUPAC Name |
2-cyclopentyl-2-hydroxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-6(7(9)10)5-3-1-2-4-5/h5-6,8H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZPPIIMQBJUHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




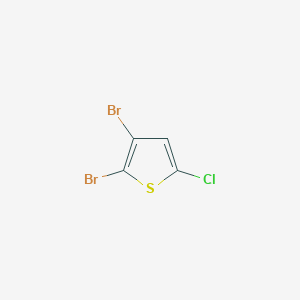



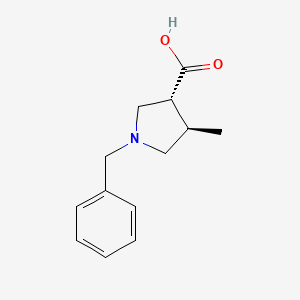

![N-[(3-methylphenyl)methyl]butan-1-amine](/img/structure/B3146658.png)
![2-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B3146661.png)
